N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15295578
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N4O4S |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C24H26N4O4S/c1-18-7-6-8-20(17-18)28-16-13-22(29)23(26-28)24(30)25-19-9-11-21(12-10-19)33(31,32)27-14-4-2-3-5-15-27/h6-13,16-17H,2-5,14-15H2,1H3,(H,25,30) |
| Standard InChI Key | IANWPLOLYZMYDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Introduction
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a molecular formula of C24H26N4O4S and a molecular weight of approximately 466.6 g/mol . This compound features a unique combination of functional groups, including a sulfonamide moiety, a pyridazine ring, and a carboxamide group, which contribute to its biological activity and chemical reactivity.
Synthesis
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. Key reagents include hydrazine derivatives, sulfonyl chlorides, and various catalysts. Reaction conditions often require controlled temperatures and specific solvents to optimize yields and purity.
Potential Applications
This compound has potential applications in medicinal chemistry due to its diverse functional groups, which may interact with biological targets such as enzymes or receptors. Preliminary studies suggest it may possess antimicrobial properties and could be explored for anticancer applications.
Mechanism of Action
The mechanism of action is not fully elucidated but likely involves interactions with specific biological targets. The presence of functional groups allows for potential binding interactions that can modulate biological responses. Further research is needed to fully understand its therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. These include:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| N-[4-(azepan-1-sulfonyl)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | Not specified | 486.98 g/mol |
| N-[4-(azepan-1-sulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | Not specified | 486.98 g/mol |
| N-[4-(azepan-1-sulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Not specified | 471.6 g/mol |
These compounds highlight the diversity of structures within this class of compounds and their potential for varied biological activities.
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